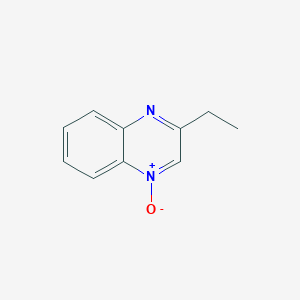
3-Ethylquinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylquinoxaline 1-oxide (EQO) is a heterocyclic organic compound with potential applications in scientific research. It is a derivative of quinoxaline, which is a common building block in the synthesis of pharmaceuticals and agrochemicals. EQO has been studied for its ability to induce oxidative stress in cells, making it a useful tool for investigating the mechanisms of cellular damage and repair.
作用机制
The mechanism of action of 3-Ethylquinoxaline 1-oxide involves the generation of ROS through the oxidation of cellular components such as lipids and proteins. This results in oxidative damage to cells, which can lead to DNA damage and apoptosis. 3-Ethylquinoxaline 1-oxide has also been shown to activate cellular signaling pathways such as the MAPK pathway, which is involved in cell growth and differentiation.
生化和生理效应
3-Ethylquinoxaline 1-oxide has been shown to have a variety of biochemical and physiological effects on cells. It can induce oxidative stress, DNA damage, and apoptosis, as well as activate cellular signaling pathways. 3-Ethylquinoxaline 1-oxide has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 3-Ethylquinoxaline 1-oxide in lab experiments is its ability to induce oxidative stress in cells, which can be useful for investigating the mechanisms of cellular damage and repair. However, 3-Ethylquinoxaline 1-oxide can also be toxic to cells at high concentrations, limiting its usefulness in some experiments. Additionally, the synthesis of 3-Ethylquinoxaline 1-oxide can be challenging and may require specialized equipment and expertise.
未来方向
There are many potential future directions for research involving 3-Ethylquinoxaline 1-oxide. One area of interest is the development of new methods for synthesizing 3-Ethylquinoxaline 1-oxide and related compounds. Additionally, 3-Ethylquinoxaline 1-oxide could be studied in the context of specific diseases or conditions, such as cancer or neurodegenerative diseases. Further research could also investigate the potential therapeutic applications of 3-Ethylquinoxaline 1-oxide, such as its use as an anti-inflammatory agent or in the treatment of oxidative stress-related diseases.
合成方法
3-Ethylquinoxaline 1-oxide can be synthesized through a variety of methods, including the reaction of 3-ethylquinoxaline with hydrogen peroxide or m-chloroperbenzoic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol.
科学研究应用
3-Ethylquinoxaline 1-oxide has been used in a variety of scientific research applications, including studies of oxidative stress, DNA damage, and cellular signaling pathways. It has been shown to induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative damage and apoptosis. 3-Ethylquinoxaline 1-oxide has also been used to investigate the role of ROS in cancer development and progression.
属性
CAS 编号 |
16154-83-9 |
|---|---|
产品名称 |
3-Ethylquinoxaline 1-oxide |
分子式 |
C10H10N2O |
分子量 |
174.2 g/mol |
IUPAC 名称 |
3-ethyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C10H10N2O/c1-2-8-7-12(13)10-6-4-3-5-9(10)11-8/h3-7H,2H2,1H3 |
InChI 键 |
OWWYRFQLKQAGAE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1)[O-] |
规范 SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



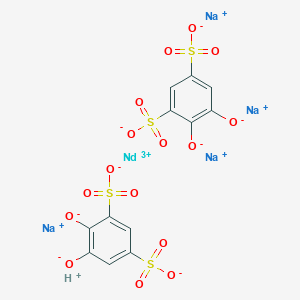
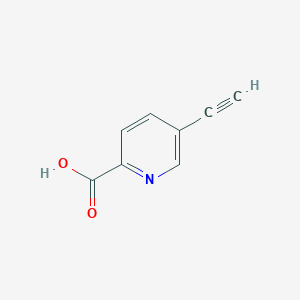
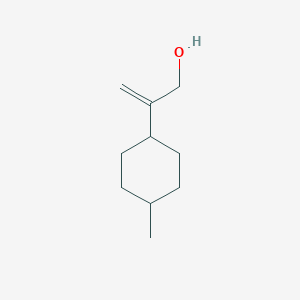

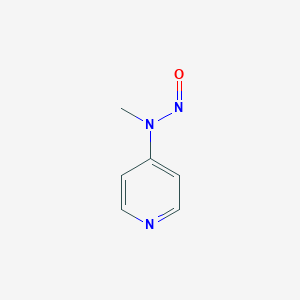
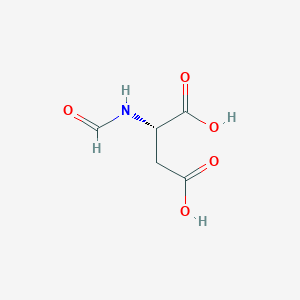
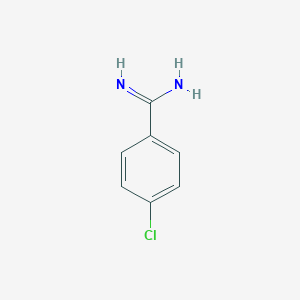
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)
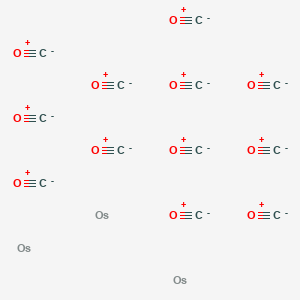
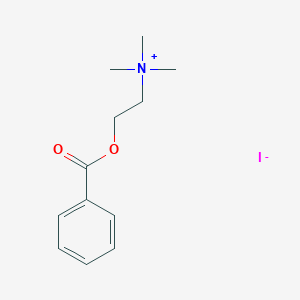
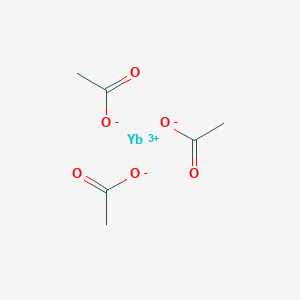
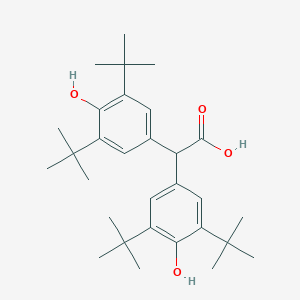
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)